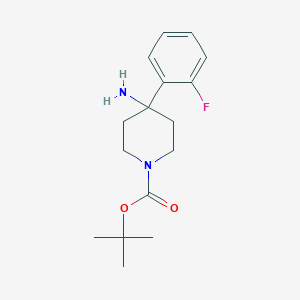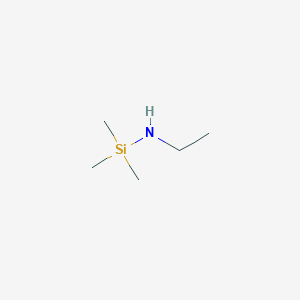
Silanamine, N-ethyl-1,1,1-trimethyl-
Overview
Description
Silanamine, N-ethyl-1,1,1-trimethyl-: is a silicon-based compound known for its unique chemical properties and applications. It is part of the broader class of silanamines, which are characterized by the presence of silicon-nitrogen bonds. This compound is particularly notable for its stability and reactivity, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-ethyl-1,1,1-trimethyl- typically involves the reaction of trimethylsilyl chloride with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
(CH3)3SiCl+C2H5NH2→(CH3)3SiNHC2H5+HCl
Industrial Production Methods: On an industrial scale, the production of Silanamine, N-ethyl-1,1,1-trimethyl- involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Silanamine, N-ethyl-1,1,1-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can participate in substitution reactions where the ethyl or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanamines.
Scientific Research Applications
Chemistry: In chemistry, Silanamine, N-ethyl-1,1,1-trimethyl- is used as a precursor for the synthesis of more complex silicon-based compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology and Medicine: The compound has potential applications in biology and medicine, particularly in the development of silicon-based drugs and biomaterials. Its stability and reactivity make it suitable for use in drug delivery systems and medical devices.
Industry: Industrially, Silanamine, N-ethyl-1,1,1-trimethyl- is used in the production of silicone rubbers, adhesives, and coatings. It serves as a cross-linking agent and a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Silanamine, N-ethyl-1,1,1-trimethyl- involves its interaction with various molecular targets through its silicon-nitrogen bonds. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The pathways involved often include nucleophilic substitution and addition reactions, where the silicon atom acts as an electrophilic center.
Comparison with Similar Compounds
Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-: This compound is similar in structure but has an additional trimethylsilyl group.
Silanamine, N,N’-methanetetraylbis [1,1,1-trimethyl-]: Another related compound with a more complex structure.
Uniqueness: Silanamine, N-ethyl-1,1,1-trimethyl- is unique due to its specific combination of ethyl and trimethylsilyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical properties and reactivity.
Properties
IUPAC Name |
N-trimethylsilylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NSi/c1-5-6-7(2,3)4/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPPDWYTBLMTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524650 | |
| Record name | N-Ethyl-1,1,1-trimethylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1735-00-8 | |
| Record name | N-Ethyl-1,1,1-trimethylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


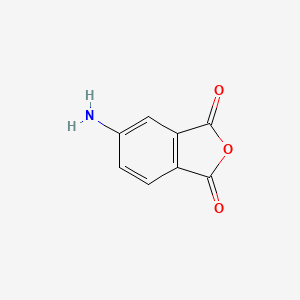
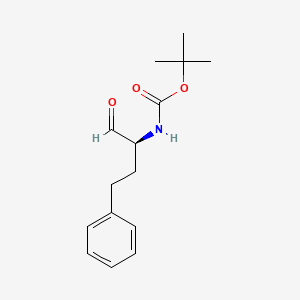

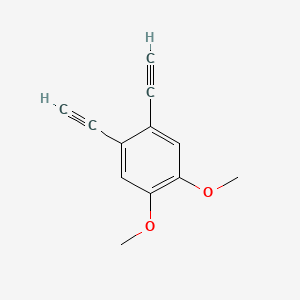
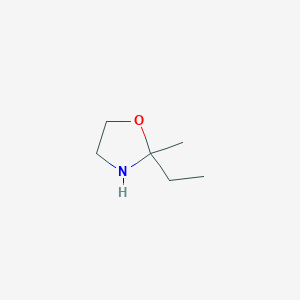
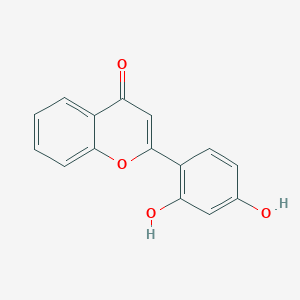
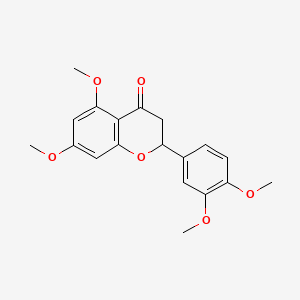
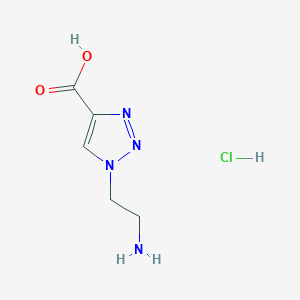

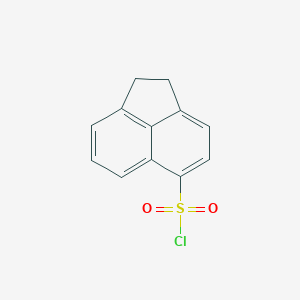
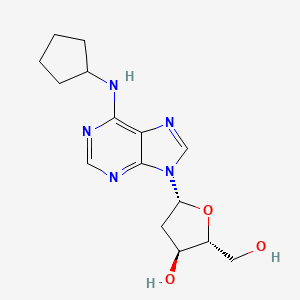
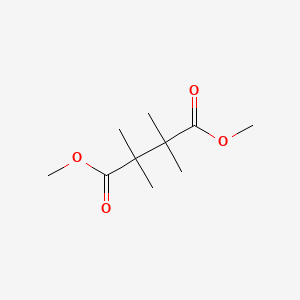
![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3048479.png)
